molecular formula C20H23N7O B12190709 4-[2-(4-Phenylpiperazinyl)pteridin-4-yl]morpholine

4-[2-(4-Phenylpiperazinyl)pteridin-4-yl]morpholine

Cat. No.: B12190709
M. Wt: 377.4 g/mol
InChI Key: GSRWCMDHTTYIRT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Phenylpiperazinyl)pteridin-4-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

4-[2-(4-Phenylpiperazinyl)pteridin-4-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Phenylpiperazinyl)pteridin-4-yl]morpholine involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive function. This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms .

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

4-[2-(4-phenylpiperazin-1-yl)pteridin-4-yl]morpholine

InChI

InChI=1S/C20H23N7O/c1-2-4-16(5-3-1)25-8-10-27(11-9-25)20-23-18-17(21-6-7-22-18)19(24-20)26-12-14-28-15-13-26/h1-7H,8-15H2

InChI Key

GSRWCMDHTTYIRT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)N5CCOCC5

Origin of Product

United States

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